molecular formula C9H12OS B2905492 5-Tert-butylthiophene-2-carbaldehyde CAS No. 36880-43-0

5-Tert-butylthiophene-2-carbaldehyde

Cat. No.: B2905492
CAS No.: 36880-43-0
M. Wt: 168.25
InChI Key: GJUJYHIUGGUILF-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Moiety in Organic Systems

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. wikipedia.org This structural feature is of great importance in organic and medicinal chemistry. Thiophenes are considered aromatic, though to a lesser degree than benzene (B151609), and the sulfur atom's electron pairs are delocalized within the π-electron system. wikipedia.org This aromaticity confers stability and allows for extensive substitution reactions, making thiophene a versatile scaffold. wikipedia.orgnih.gov

Thiophene and its derivatives are crucial building blocks for a wide array of functional materials and pharmacologically active compounds. researchgate.netnih.govnih.gov In materials science, their excellent electronic and optical properties are harnessed in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and solar cells. researchgate.netresearchgate.net In medicinal chemistry, the thiophene ring is a recognized pharmacophore and is often used as a bioisostere for the benzene ring, meaning it can replace a benzene ring in a biologically active compound without a significant loss of activity. wikipedia.orgnih.gov This substitution can favorably alter a molecule's physicochemical properties, such as solubility and metabolism. nih.gov

Role of Carbaldehyde Functionality in Chemical Transformations

The carbaldehyde, or aldehyde, functional group (-CHO) is one of the most versatile functionalities in organic synthesis. nih.govmsu.edu It is characterized by a carbonyl group (C=O) where the carbon is bonded to at least one hydrogen atom. msu.edu This structure makes the aldehyde group highly reactive and susceptible to a variety of chemical transformations, serving as an invaluable "chemical multi-tool." nih.gov

Aldehydes are key intermediates for creating more complex molecules. ontosight.aisolubilityofthings.com The aldehyde group can readily participate in numerous reactions, including:

Nucleophilic Addition: The polarized carbon-oxygen double bond allows for the addition of nucleophiles.

Condensation Reactions: It reacts with amines to form imines (Schiff bases) and with other nucleophiles to build larger molecular frameworks. msu.edusmolecule.com

Reduction: The aldehyde can be easily reduced to a primary alcohol. smolecule.com

Oxidation: It can be oxidized to a carboxylic acid.

This reactivity makes the carbaldehyde group a critical handle for derivatization, allowing chemists to construct complex molecular architectures from simpler heterocyclic precursors. rsc.orgmdpi.com

Influence of Steric Hindrance from the Tert-Butyl Group on Molecular Behavior

The tert-butyl group, -C(CH₃)₃, is a large and bulky alkyl substituent that exerts significant steric hindrance. fiveable.mefastercapital.comresearchgate.net This steric bulk can profoundly influence a molecule's properties and reactivity by physically impeding the approach of reactants to nearby functional groups. fastercapital.comnumberanalytics.comlibretexts.org

The presence of a tert-butyl group can:

Affect Reaction Rates: It can slow down or even completely inhibit reactions at adjacent sites by creating a steric shield. researchgate.netnumberanalytics.com

Control Regioselectivity: In reactions involving aromatic rings, a bulky substituent can direct incoming groups to less sterically hindered positions. numberanalytics.com

Enhance Molecular Stability: The tert-butyl group can protect adjacent, chemically susceptible groups from rapid oxidation or other degradation pathways. researchgate.net

Influence Conformation: It can force a molecule to adopt specific three-dimensional arrangements to minimize steric strain. fastercapital.com

In 5-Tert-butylthiophene-2-carbaldehyde, the tert-butyl group at the 5-position influences the reactivity of the thiophene ring and can affect the orientation of reactions involving the carbaldehyde group at the 2-position.

Contextual Placement within Heterocyclic Chemistry Research

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, form the largest class of organic compounds. nih.gov Thiophene-based molecules are a cornerstone of heterocyclic chemistry due to their wide-ranging applications. researchgate.netnih.govresearchgate.net

This compound exemplifies a key strategy in modern synthetic chemistry: the creation of multifunctional building blocks. By combining the stable, electronically active thiophene core with a reactive carbaldehyde handle and a sterically influential tert-butyl group, this compound serves as a highly versatile precursor. Researchers in heterocyclic chemistry utilize such compounds to synthesize novel molecules for various applications, from advanced materials to potential therapeutic agents. nih.govnih.govnih.gov The strategic placement of these functional groups allows for controlled, stepwise synthesis of more complex, multi-substituted heterocyclic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butylthiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-9(2,3)8-5-4-7(6-10)11-8/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUJYHIUGGUILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36880-43-0
Record name 5-(tert-butyl)thiophene-2-carbaldehyde
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Chemical Reactivity and Derivatization Studies of 5 Tert Butylthiophene 2 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group in 5-tert-butylthiophene-2-carbaldehyde is a primary site for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Nucleophilic Addition Reactions

The electrophilic carbon of the carbonyl group in this compound is a prime target for nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, readily add to the aldehyde to form secondary alcohols. These reactions are fundamental in carbon-carbon bond formation.

Another significant nucleophilic addition is the Wittig reaction, which converts the aldehyde into an alkene. This reaction involves the use of a phosphorus ylide and is a reliable method for olefination. A related and often more advantageous method is the Horner-Wadsworth-Emmons reaction, which employs a phosphonate (B1237965) carbanion. This reaction typically offers excellent E-selectivity in the resulting alkene and utilizes a water-soluble phosphate (B84403) byproduct, simplifying purification.

Reaction Type Nucleophile/Reagent Product Type Key Features
Grignard ReactionGrignard Reagents (R-MgX)Secondary AlcoholsForms a new carbon-carbon bond.
Wittig ReactionPhosphorus Ylides (Ph₃P=CHR)AlkenesA versatile method for C=C bond formation.
Horner-Wadsworth-EmmonsPhosphonate Carbanions(E)-AlkenesOften provides high stereoselectivity for the E-isomer.

Condensation Reactions for Imine and Acetal (B89532) Formation

This compound undergoes condensation reactions with primary amines to yield imines, also known as Schiff bases. This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. The formation of imines is a reversible process.

Similarly, in the presence of an alcohol and an acid catalyst, the aldehyde can be converted to an acetal. This reaction is often used to protect the aldehyde group during other chemical transformations, as acetals are stable under neutral or basic conditions but can be readily hydrolyzed back to the aldehyde with aqueous acid.

Reactant Product Catalyst/Conditions
Primary Amine (R-NH₂)Imine (Schiff Base)Acid catalyst, removal of water
Alcohol (R-OH)AcetalAcid catalyst, removal of water

Oxidation to Carboxylic Acids

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-tert-butylthiophene-2-carboxylic acid. A variety of oxidizing agents can accomplish this transformation, with common laboratory reagents including potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃ in sulfuric acid). More contemporary and milder methods may employ catalytic systems to achieve this oxidation with greater selectivity and under more environmentally benign conditions.

Oxidizing Agent Product
Potassium Permanganate (KMnO₄)5-tert-butylthiophene-2-carboxylic acid
Jones Reagent (CrO₃/H₂SO₄)5-tert-butylthiophene-2-carboxylic acid

Reduction to Corresponding Alcohols

Reduction of the aldehyde functionality in this compound yields the primary alcohol, (5-tert-butylthiophen-2-yl)methanol. This is a common and high-yielding transformation that can be achieved with a variety of reducing agents. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are often sufficient for this purpose and are selective for the aldehyde in the presence of other reducible functional groups like esters. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed.

Reducing Agent Product
Sodium Borohydride (NaBH₄)(5-tert-butylthiophen-2-yl)methanol
Lithium Aluminum Hydride (LiAlH₄)(5-tert-butylthiophen-2-yl)methanol

Reactions Involving the Thiophene (B33073) Ring System

The thiophene ring in this compound is an electron-rich aromatic system and, as such, is prone to electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the two existing substituents. The tert-butyl group at the 5-position is an ortho-, para-director and an activating group due to its electron-donating inductive effect and hyperconjugation. The formyl group at the 2-position, however, is a meta-director and a deactivating group due to its electron-withdrawing resonance and inductive effects.

In the case of this compound, the positions available for substitution are C3 and C4. The directing effects of the substituents are as follows:

The tert-butyl group (at C5) directs incoming electrophiles to the C4 position (ortho).

The formyl group (at C2) directs incoming electrophiles to the C4 position (meta).

Therefore, both substituents reinforce the direction of electrophilic attack to the C4 position. The C3 position is electronically disfavored due to the deactivating nature of the adjacent formyl group. Consequently, electrophilic substitution on this compound is expected to occur predominantly at the C4 position.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. For instance, the formylation of 2-tert-butylthiophene (B1664577) via the Vilsmeier-Haack reaction is a known method to introduce a formyl group, which in this case would lead to the formation of this compound itself.

Reaction Reagents Expected Major Product
BrominationBr₂/FeBr₃4-bromo-5-tert-butylthiophene-2-carbaldehyde
NitrationHNO₃/H₂SO₄5-tert-butyl-4-nitrothiophene-2-carbaldehyde
SulfonationSO₃/H₂SO₄5-tert-butyl-2-formylthiophene-4-sulfonic acid

Functional Group Interconversions on the Thiophene Nucleus

The aldehyde moiety of this compound is readily susceptible to oxidation and reduction, providing straightforward access to the corresponding carboxylic acid and alcohol derivatives. These transformations are fundamental functional group interconversions (FGIs) that open pathways to further synthetic elaborations such as esterification or halide substitution.

Oxidation to 5-tert-butylthiophene-2-carboxylic acid: The aldehyde can be smoothly oxidized to a carboxylic acid using a variety of standard oxidizing agents. A common and effective method involves the use of potassium permanganate (KMnO₄) under basic or neutral conditions. orgsyn.orgyoutube.com The reaction proceeds by converting the aldehyde into a carboxylate salt, which is then protonated during an acidic workup to yield the final carboxylic acid product. orgsyn.org This derivative is a key intermediate for the synthesis of amides, esters, and acid chlorides.

Reduction to (5-tert-butylthiophen-2-yl)methanol: Conversely, the aldehyde can be selectively reduced to a primary alcohol. Mild reducing agents such as sodium borohydride (NaBH₄) are highly effective for this transformation, typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695). organic-chemistry.orgorgsyn.orgrsc.org The reaction is chemoselective, targeting the carbonyl group without affecting the aromatic thiophene ring. The resulting alcohol, (5-tert-butylthiophen-2-yl)methanol, serves as a precursor for ethers, esters, and alkyl halides.

Table 1: Key Functional Group Interconversions
Starting MaterialReactionReagent(s)Product
This compoundOxidationPotassium Permanganate (KMnO₄)5-tert-butylthiophene-2-carboxylic acid chemscene.comaobchem.combldpharm.com
This compoundReductionSodium Borohydride (NaBH₄)(5-tert-butylthiophen-2-yl)methanol

Formation of Complex Molecular Architectures

This compound is a valuable building block for the synthesis of more complex molecules, including polycyclic systems, conjugated materials, and elaborate ligand structures. Its aldehyde functionality provides a reactive handle for carbon-carbon bond formation, enabling the construction of sophisticated molecular designs.

The construction of fused-ring systems is a critical endeavor in medicinal chemistry and materials science. The Gewald reaction, a multicomponent reaction, offers a powerful method for synthesizing substituted 2-aminothiophenes, which can serve as precursors to polycyclic structures. wikipedia.orgnih.gov In a plausible synthetic route, this compound can undergo a Knoevenagel condensation with an active methylene (B1212753) compound like ethyl cyanoacetate, followed by the addition of elemental sulfur and a base (e.g., morpholine (B109124) or triethylamine). arkat-usa.orgthieme-connect.dearkat-usa.org The resulting intermediate cyclizes to form a highly substituted 2-aminothiophene. This product can then undergo further intramolecular reactions to yield polycyclic thieno[2,3-b]pyridine (B153569) systems, which are of interest for their potential biological activities.

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are premier methods for converting aldehydes into alkenes, thereby extending carbon chains and creating conjugated systems. wikipedia.orgyoutube.comlumenlearning.commasterorganicchemistry.comlibretexts.org

Wittig Reaction: This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), typically generated by deprotonating a phosphonium (B103445) salt with a strong base. The reaction proceeds through an oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. youtube.com The use of unstabilized ylides generally favors the formation of (Z)-alkenes.

Horner-Wadsworth-Emmons (HWE) Reaction: A widely used modification of the Wittig reaction, the HWE reaction employs a phosphonate carbanion, which is more nucleophilic than a corresponding ylide. wikipedia.orgyoutube.com This reaction, particularly with stabilized phosphonates like triethyl phosphonoacetate, typically shows high selectivity for the formation of (E)-alkenes. wikipedia.orgrsc.org The water-soluble phosphate byproduct makes product purification simpler compared to the Wittig reaction. wikipedia.org

These olefination reactions are instrumental in synthesizing vinylthiophenes, which are important monomers for conducting polymers and key components in organic electronics.

Table 2: Olefination Reactions for Conjugated System Synthesis
Reaction TypeKey ReagentTypical Product StereochemistryByproduct
Wittig ReactionPhosphorus Ylide (e.g., Ph₃P=CHR)(Z)-alkene (with unstabilized ylides)Triphenylphosphine oxide
Horner-Wadsworth-EmmonsPhosphonate Carbanion (e.g., (EtO)₂P(O)CH⁻R)(E)-alkene (with stabilized phosphonates)Dialkylphosphate salt

Aldol-type condensations are fundamental carbon-carbon bond-forming reactions that utilize the electrophilicity of the aldehyde carbonyl carbon. The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, involves the reaction of an aromatic aldehyde that cannot enolize (such as this compound) with an enolizable ketone or aldehyde in the presence of a base. wikipedia.orgtaylorandfrancis.com For instance, reacting this compound with a ketone like acetophenone (B1666503) under basic conditions (e.g., NaOH or KOH) leads to a β-hydroxy ketone intermediate, which readily dehydrates upon heating to yield an α,β-unsaturated ketone, specifically a chalcone (B49325) derivative. beilstein-journals.orgresearchgate.netyoutube.com These thiophene-containing chalcones are investigated for their diverse pharmacological properties.

Substituted terpyridines are highly sought-after ligands in coordination chemistry and supramolecular assembly due to their strong and specific binding to metal ions. A well-established and efficient one-pot synthesis involves the base-catalyzed reaction of a substituted aldehyde with two equivalents of 2-acetylpyridine (B122185) in the presence of ammonia (B1221849). researchgate.netbeilstein-journals.orgnih.gov Following a procedure analogous to the synthesis of 4′-(5-n-propylthiophen-2-yl)-2,2′:6′,2″-terpyridine, this compound can be reacted with 2-acetylpyridine in ethanol with potassium hydroxide (B78521) as the base and aqueous ammonia as the nitrogen source. mdpi.comresearchgate.net This sequence of aldol-type condensations and cyclization reactions yields the target ligand, 4′-(5-tert-butylthiophen-2-yl)-2,2′:6′,2″-terpyridine. The bulky tert-butyl group can be used to tune the solubility and solid-state packing of the resulting metal complexes.

The presence of multiple reactive sites in this compound necessitates careful control to achieve selective transformations.

Chemoselectivity: Many of the reactions involving the aldehyde group demonstrate high chemoselectivity. For example, reduction with NaBH₄ or olefination via the HWE reaction proceeds without affecting the thiophene ring. This allows for the targeted modification of the aldehyde functionality while preserving the core heterocyclic structure.

Regioselectivity: Directing functionalization to a specific position on the thiophene ring is a key synthetic challenge. While the C5 position is blocked by the tert-butyl group and the C2 position by the formyl group, the C3 and C4 positions are available for electrophilic substitution or metalation. Directed ortho-metalation strategies can be employed. For instance, conversion of the aldehyde to a protecting group that can direct lithiation (e.g., an acetal) could allow for regioselective deprotonation at the C3 position with a strong base like n-butyllithium, followed by quenching with an electrophile. Alternatively, electrophilic aromatic substitution reactions like bromination would need to be carefully controlled to favor substitution at a specific vacant position, a process influenced by the electronic nature of the existing substituents.

Advanced Spectroscopic and Analytical Characterization of 5 Tert Butylthiophene 2 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-tert-butylthiophene-2-carbaldehyde derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

In the ¹H-NMR spectrum of this compound, distinct signals corresponding to each type of proton are observed. The aldehyde proton (-CHO) characteristically appears as a singlet in the downfield region, typically around δ 9.8-10.0 ppm. The protons on the thiophene (B33073) ring appear as two distinct doublets in the aromatic region (δ 7.0-8.0 ppm), a result of coupling between adjacent protons. The tert-butyl group gives rise to a sharp, intense singlet in the upfield region, usually around δ 1.4 ppm, integrating to nine protons. The chemical shifts and coupling constants are crucial for confirming the substitution pattern on the thiophene ring. For comparison, the parent compound, thiophene-2-carbaldehyde (B41791), shows signals for the aldehyde proton (δ 9.95 ppm) and the three ring protons between δ 7.22 and 7.80 ppm. rsc.org

Table 1: Typical ¹H-NMR Spectral Data for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde (-CHO) ~9.85 Singlet 1H
Thiophene H-3 ~7.10 Doublet 1H
Thiophene H-4 ~7.70 Doublet 1H
tert-Butyl (-C(CH₃)₃) ~1.40 Singlet 9H

Note: Data are estimated based on typical values for thiophene and aldehyde derivatives. The exact chemical shifts can vary depending on the solvent and concentration.

The ¹³C-NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears far downfield, typically in the range of δ 180-185 ppm. rsc.org The four carbons of the thiophene ring typically resonate between δ 125 and 150 ppm. The quaternary carbon of the tert-butyl group appears around δ 35 ppm, while the three equivalent methyl carbons of the tert-butyl group produce a single signal in the upfield region, around δ 31 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O) ~183
Thiophene C2 ~144
Thiophene C3 ~126
Thiophene C4 ~136
Thiophene C5 ~160
tert-Butyl (quaternary C) ~35
tert-Butyl (CH₃) ~31

Note: These are predicted values. Actual experimental values may vary. wisc.edudocbrown.info

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in a molecule. The FT-IR spectrum of this compound derivatives displays several key absorption bands. The most prominent of these is the strong C=O stretching vibration of the aldehyde group, which typically appears in the range of 1660-1680 cm⁻¹. Aliphatic C-H stretching vibrations from the tert-butyl group are observed around 2850-2960 cm⁻¹, while aromatic C-H stretching from the thiophene ring is seen just above 3000 cm⁻¹. Vibrations associated with the thiophene ring, including C=C and C-S stretching, contribute to a complex pattern of bands in the fingerprint region (below 1600 cm⁻¹).

Table 3: Key FT-IR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium
Aliphatic C-H Stretch 2960-2850 Strong
Aldehyde C=O Stretch 1680-1660 Strong
Thiophene Ring C=C Stretch 1550-1400 Medium-Strong

Source: Data compiled from typical values for substituted thiophenes and aldehydes. thermofisher.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Weight: 168.26 g/mol ), the mass spectrum would show a distinct molecular ion peak (M⁺) at m/z 168.

The fragmentation of aromatic aldehydes is well-characterized. miamioh.edu Common fragmentation pathways for this molecule include:

α-cleavage: Loss of a hydrogen radical to give a stable acylium ion at m/z 167 (M-1).

α-cleavage: Loss of the entire formyl group (•CHO) to give a fragment at m/z 139 (M-29).

Benzylic-type cleavage: Loss of a methyl radical (•CH₃) from the tert-butyl group, resulting in a prominent peak at m/z 153 (M-15). This fragment is often the base peak in the spectrum.

Loss of the tert-butyl group: Cleavage of the entire tert-butyl group (•C(CH₃)₃) leads to a fragment at m/z 111 (M-57).

Table 4: Expected Mass Spectrometry Fragments for this compound

m/z Value Fragment Lost Proposed Fragment Structure
168 - [M]⁺ (Molecular Ion)
167 •H [M-H]⁺
153 •CH₃ [M-CH₃]⁺ (Often the base peak)
139 •CHO [M-CHO]⁺
111 •C(CH₃)₃ [M-C(CH₃)₃]⁺

Source: Based on established fragmentation patterns for aldehydes and alkyl-substituted aromatics. whitman.edulibretexts.orglibretexts.org

Electronic Spectroscopy for Optical Properties (UV-Vis, Photoluminescence)

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within conjugated systems. Thiophene derivatives, being aromatic and possessing π-conjugated systems, typically exhibit strong absorption in the UV region. nih.gov The spectrum of this compound is expected to show absorption maxima (λ_max) corresponding to π→π* and n→π* transitions. The conjugation between the thiophene ring and the carbonyl group influences the position of these bands. masterorganicchemistry.com Extending the conjugation by introducing other chromophores can lead to a bathochromic (red) shift, moving the absorption to longer wavelengths. msu.edu Some thiophene-based derivatives are also known to exhibit fluorescence (photoluminescence), a property that is highly dependent on the molecular structure and environment.

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, GC/MS)

Chromatographic methods are essential for assessing the purity of synthesized this compound derivatives and for separating them from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary assessment of product purity. researchgate.net A small spot of the sample is applied to a silica (B1680970) gel plate, which is then developed in an appropriate solvent system (mobile phase). The separation is based on differential partitioning of the components between the stationary and mobile phases. The position of the compound is identified by its Retention Factor (Rf) value and can be visualized under UV light or with a chemical stain.

Gas Chromatography/Mass Spectrometry (GC/MS): This hyphenated technique combines the powerful separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.govresearchgate.net The sample is vaporized and passed through a capillary column, where components are separated based on their boiling points and interactions with the column's stationary phase. shimadzu.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," which can be compared against spectral libraries for positive identification. GC/MS is invaluable for confirming the identity and assessing the purity of volatile thiophene derivatives.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel synthetic compounds, providing fundamental insight into their elemental composition. This method quantitatively determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, serves as a crucial verification of the sample's purity and confirms that the desired molecular structure has been successfully synthesized. researchgate.net

In the study of this compound derivatives, elemental analysis is employed to unequivocally confirm the successful incorporation of various atoms and functional groups into the core thiophene structure. Research conducted on a series of newly synthesized tetrahydrobenzo[b]thiophene derivatives, which share the tert-butyl thiophene structural motif, demonstrates the application of this analytical method. nih.gov The structures of these novel compounds were elucidated and confirmed through multiple analytical techniques, including elemental analysis. nih.gov

For instance, the foundational compound in this derivative series, 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (designated as compound 1 in the study), was subjected to elemental analysis to validate its composition. nih.gov The results, along with those for other related derivatives, provide a clear confirmation of their molecular formulas.

The detailed findings from the elemental analysis of selected this compound derivatives are presented below. The data showcases the strong agreement between the calculated and experimentally found elemental percentages, affirming the compositional integrity of the synthesized molecules.

Table 1: Elemental Analysis Data for this compound Derivatives

Compound NameMolecular FormulaElementCalculated (%)Found (%)
2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileC₁₃H₁₈N₂SC66.6266.51
H7.747.63
N11.9511.86
S13.6813.57
2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamideC₁₃H₂₀N₂OSC61.8761.76
H7.997.88
N11.1011.02
S12.7112.63
N-(3-cyano-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamideC₁₅H₂₀N₂OSC65.1865.07
H7.297.18
N10.1410.05
S11.6011.51
6-(tert-butyl)-2-(phenylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileC₁₉H₂₂N₂SC73.5173.40
H7.147.05
N9.028.93
S10.3310.24

Computational and Theoretical Studies on 5 Tert Butylthiophene 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic and structural properties of molecules. ubc.camdpi.com It offers a balance of accuracy and computational efficiency, making it ideal for studying medium-to-large-sized molecules and predicting a wide range of molecular parameters. nih.gov

Frontier Molecular Orbital (FMO) Analysis (EHOMO, ELUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap is associated with high chemical reactivity and low kinetic stability, characterizing the molecule as "soft." Conversely, a large energy gap indicates high stability and low reactivity, characteristic of a "hard" molecule.

For substituted thiophenes, the nature and position of substituent groups significantly influence the FMO energy levels. rsc.org In 5-tert-butylthiophene-2-carbaldehyde, the electron-donating tert-butyl group and the electron-withdrawing carbaldehyde group have opposing effects on the electron density of the thiophene (B33073) ring, which tunes the HOMO and LUMO energies. DFT calculations on related thiophene derivatives show that such substitutions can effectively narrow the HOMO-LUMO gap. mdpi.com For a similar thiophene derivative, DFT calculations yielded HOMO and LUMO energies of -4.994 eV and -1.142 eV, respectively, resulting in an energy gap of 3.852 eV. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Thiophene Derivative.
ParameterEnergy (eV)Description
EHOMO (Highest Occupied Molecular Orbital)-4.994Indicates the molecule's ability to donate electrons.
ELUMO (Lowest Unoccupied Molecular Orbital)-1.142Indicates the molecule's ability to accept electrons.
Energy Gap (ΔE = ELUMO - EHOMO)3.852Correlates with chemical stability and reactivity.

Global Reactivity Descriptors (Electron Affinity, Ionization Energy, Electrophilicity Index, Chemical Hardness/Softness)

Ionization Energy (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Chemical Potential (μ): A measure of the escaping tendency of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2. A negative chemical potential suggests molecular stability. nih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons. It is calculated as ω = μ² / (2η).

DFT studies on various thiophene derivatives have utilized these descriptors to compare the reactivity of different structures. mdpi.comnih.gov For instance, in one study, the ionization potential and electron affinity for a thiophene derivative were calculated to be 4.994 eV and 1.142 eV, respectively. nih.gov

Table 2: Calculated Global Reactivity Descriptors for a Representative Thiophene Derivative.
DescriptorFormulaCalculated Value (eV)
Ionization Energy (I)-EHOMO4.994
Electron Affinity (A)-ELUMO1.142
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.068
Chemical Hardness (η)(ELUMO - EHOMO) / 21.926
Chemical Softness (S)1 / η0.519
Electrophilicity Index (ω)μ² / (2η)2.449

Molecular Geometry Optimization and Conformer Analysis

DFT calculations are employed to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the lowest energy state. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles.

The analysis would likely reveal a nearly planar thiophene ring. The primary conformational flexibility arises from the rotation around the C2-C(aldehyde) single bond. Two main planar conformers are expected: one where the aldehyde's carbonyl oxygen is oriented away from the sulfur atom of the ring (anti-conformer) and one where it is oriented towards the sulfur (syn-conformer). DFT calculations would determine the relative energies of these conformers to identify the most stable arrangement, which is influenced by steric hindrance from the bulky tert-butyl group at the C5 position and potential electronic interactions. In a study of a related thiophene derivative, the molecular structure was optimized using the B3LYP method to accurately determine its 3D structure. nih.gov

Prediction of Spectroscopic Parameters

DFT is a reliable tool for predicting spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can be compared with experimental results to confirm molecular structures. ubc.cascholaris.ca

IR Spectroscopy: DFT calculations can predict vibrational frequencies. For this compound, a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group would be a key feature, typically predicted in the 1660-1700 cm⁻¹ region.

NMR Spectroscopy: Theoretical calculations can predict chemical shifts (δ). For this compound, the aldehyde proton (CHO) would be predicted at a significantly downfield shift (around 9.8-10.2 ppm). nih.gov The protons on the thiophene ring would appear in the aromatic region, with their specific shifts influenced by the electronic effects of the tert-butyl and aldehyde groups. Carbon-13 NMR chemical shifts can also be accurately calculated, with the aldehydic carbon resonating at a very high chemical shift (e.g., ~183 ppm for thiophene-2-carbaldehyde).

Quantum Chemical Modeling of Reaction Mechanisms and Pathways

Quantum chemical methods, particularly DFT, are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. rsc.orgdiva-portal.org This involves identifying reactants, products, intermediates, and, most importantly, transition states. By calculating the activation energies (the energy difference between reactants and transition states), chemists can predict reaction rates and understand selectivity (chemo-, regio-, and stereoselectivity).

For this compound, modeling could explore various reactions:

Nucleophilic addition to the carbonyl group: This is a characteristic reaction of aldehydes. DFT could model the pathway of a nucleophile attacking the electrophilic aldehyde carbon, detailing the formation of a tetrahedral intermediate.

Electrophilic aromatic substitution on the thiophene ring: The thiophene ring is electron-rich and susceptible to electrophilic attack. nih.gov Modeling could predict the preferred position of attack (C3 or C4), considering the directing effects of the existing substituents.

Oxidation/Reduction of the aldehyde: The transformation of the aldehyde into a carboxylic acid or an alcohol could be modeled to understand the energetics of these processes.

Such studies provide deep mechanistic insights that are often difficult to obtain through experimental means alone. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling in Related Thiophene Compounds

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques used extensively in medicinal chemistry to design new drugs. nih.gov These methods establish a correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com

While specific QSAR studies on this compound are not prominent, numerous studies on related thiophene derivatives highlight the importance of this scaffold in drug discovery. nih.govnih.gov Thiophene-containing molecules have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netmdpi.com

QSAR Models: 3D-QSAR models for thiophene derivatives have been developed to understand how different substituents affect their inhibitory activity against specific biological targets, such as protein kinases. nih.govresearchgate.net These models use statistical methods to correlate molecular fields (steric, electrostatic) with biological activity, providing visual maps that guide the design of more potent compounds.

Pharmacophore Hypotheses: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for a molecule to bind to a specific receptor. For series of active thiophene derivatives, pharmacophore models have been generated that identify crucial features for activity. One study on thiophene derivatives as kinase inhibitors identified a five-point pharmacophore (AADRR) consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as critical for activity. nih.govresearchgate.net

These models are valuable for designing new thiophene-based compounds with improved therapeutic potential by providing a rational basis for structural modification. researchgate.netnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions at a molecular level. While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly accessible literature, the broader class of thiophene derivatives, particularly those containing a carbaldehyde or carboxamide group, has been the subject of numerous in silico investigations against various biological targets. These studies provide a valuable framework for predicting the potential interactions of this compound with protein active sites.

Thiophene-based compounds are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Docking studies of various thiophene derivatives have revealed common interaction patterns. The thiophene ring itself, being an aromatic heterocycle, can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. The sulfur atom in the thiophene ring can also participate in specific interactions.

The carbaldehyde group at the 2-position of the thiophene ring is a key functional group for forming hydrogen bonds. The oxygen atom of the aldehyde can act as a hydrogen bond acceptor with donor groups from amino acid residues like serine, threonine, or lysine. This hydrogen bonding capability is often crucial for the anchoring of the ligand within the active site and contributes significantly to the binding affinity.

The tert-butyl group at the 5-position is expected to play a significant role in the ligand-target interactions of this compound. As a bulky and highly lipophilic group, it can enhance binding affinity through hydrophobic interactions with nonpolar pockets in the target protein. This can be particularly advantageous if the active site has a corresponding hydrophobic region. However, the steric bulk of the tert-butyl group could also introduce steric hindrance, potentially preventing the molecule from fitting into a more constrained binding site or forcing it into a less optimal binding conformation.

The following table summarizes the types of interactions that derivatives of thiophene-2-carbaldehyde (B41791) are predicted to form with biological targets, based on computational studies of related compounds.

Interaction TypeParticipating Group on LigandPotential Interacting Amino Acid Residues
Hydrogen BondingCarbaldehyde oxygenSerine, Threonine, Lysine, Arginine
Hydrophobic InteractionsThiophene ring, tert-butyl groupLeucine, Isoleucine, Valine, Alanine
π-π StackingThiophene ringPhenylalanine, Tyrosine, Tryptophan

Theoretical Basis for Steric and Electronic Effects of the Tert-Butyl Group

The tert-butyl group is a significant substituent in organic chemistry that exerts profound steric and electronic effects on the molecule to which it is attached. In this compound, these effects influence the molecule's conformation, reactivity, and electronic properties. Theoretical and computational studies, primarily using Density Functional Theory (DFT), provide a quantitative understanding of these influences.

Steric Effects:

The most prominent feature of the tert-butyl group is its large size and steric bulk. This steric hindrance can impact the planarity of the thiophene ring system and influence the orientation of the adjacent carbaldehyde group. Computational studies on related substituted thiophenes have shown that bulky alkyl groups can affect the torsional angles between the thiophene ring and its substituents. While the thiophene ring itself is aromatic and prefers planarity, a large substituent like a tert-butyl group can cause minor distortions in the ring geometry to alleviate steric strain.

More significantly, the tert-butyl group can shield the adjacent positions on the thiophene ring from chemical attack. This "steric shielding" can direct the regioselectivity of reactions, making it more difficult for reagents to approach the C4 position of the thiophene ring. In the context of intermolecular interactions, the bulkiness of the tert-butyl group can also influence how the molecule packs in a solid state or how it fits into a constrained environment like a protein's active site. Computational studies on bridged dithiophene oxide derivatives have shown that tert-butyl substitution can lead to a more rigid molecular backbone, limiting torsional freedom. ijisrt.com

Electronic Effects:

Electronically, the tert-butyl group is known as an electron-donating group. This electron donation occurs primarily through two mechanisms: inductive effect and hyperconjugation.

Inductive Effect: The carbon atom of the tert-butyl group is sp³ hybridized and is less electronegative than the sp² hybridized carbon of the thiophene ring. This difference in electronegativity leads to a slight push of electron density from the tert-butyl group to the thiophene ring through the sigma bond.

Hyperconjugation: This is a more significant electronic effect for alkyl groups. It involves the delocalization of electrons from the C-H σ-bonds of the tert-butyl group into the π-system of the thiophene ring. This donation of electron density increases the electron richness of the thiophene ring, making it more susceptible to electrophilic attack.

DFT calculations can quantify these electronic effects by calculating parameters such as molecular orbital energies (HOMO and LUMO), Mulliken atomic charges, and molecular electrostatic potential maps. The electron-donating nature of the tert-butyl group would be expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the thiophene system, making the molecule easier to oxidize. This effect has been observed in computational studies of various substituted thiophenes.

ParameterUnsubstituted Thiophene (Representative)Alkyl-Substituted Thiophene (Representative)Interpretation of the Tert-Butyl Effect
Geometric Parameters
C-C Bond Length in Ring (Å)~1.37 - 1.42~1.37 - 1.43Minor changes in bond lengths due to electronic effects.
C-S Bond Length in Ring (Å)~1.71~1.71Little to no significant change expected.
Dihedral Angle (Ring-Substituent)N/AVariableSteric hindrance from the tert-butyl group may cause a slight twist.
Electronic Parameters
HOMO Energy (eV)~ -6.1~ -5.8The electron-donating tert-butyl group raises the HOMO energy.
LUMO Energy (eV)~ -0.9~ -0.8The effect on the LUMO is generally less pronounced.
HOMO-LUMO Gap (eV)~ 5.2~ 5.0The energy gap may slightly decrease.
Mulliken Charge on Ring CarbonsVariableMore negativeIncreased electron density on the thiophene ring.

These computational insights are crucial for understanding the structure-property relationships of this compound and for predicting its behavior in various chemical and biological contexts.

Applications of 5 Tert Butylthiophene 2 Carbaldehyde in Organic Synthesis Research

Building Blocks for Complex Organic Molecules

In the realm of organic synthesis, "building blocks" are relatively simple molecules that serve as the foundational units for constructing larger, more intricate molecular architectures. biosynce.comzyvex.com 5-Tert-butylthiophene-2-carbaldehyde exemplifies such a building block, offering chemists a scaffold with pre-installed chemical features that can be strategically elaborated. eurekalert.orgyoutube.com

The utility of this compound as a building block stems from its distinct functional components: the aldehyde group and the 5-tert-butyl-substituted thiophene (B33073) ring. The aldehyde is a versatile functional group that readily participates in a wide array of carbon-carbon bond-forming reactions. This reactivity allows for the extension of the molecule's carbon framework and the introduction of diverse functionalities. mdpi.com The thiophene ring itself is a key structural motif in many biologically active compounds and materials, while the tert-butyl group can influence the molecule's solubility, stability, and steric properties, which can be crucial in directing the outcome of subsequent reactions. This combination of features makes this compound a valuable starting material for creating a diverse range of complex target molecules for applications in medicinal chemistry and materials science. biosynce.com

FeatureSynthetic Utility
Aldehyde Group Enables chain extension and functionalization via reactions like aldol (B89426) condensation, Wittig reaction, and Grignard additions.
Thiophene Ring Provides a stable, aromatic heterocyclic core present in many pharmaceuticals and organic materials.
Tert-butyl Group Influences steric hindrance, solubility, and electronic properties, allowing for fine-tuning of molecular characteristics.

Precursors for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs found in a vast number of pharmaceuticals, natural products, and agrochemicals. mdpi.comresearchgate.netnd.edu The synthesis of these ring systems is a central goal in organic chemistry. This compound serves as a valuable precursor for a variety of nitrogen-containing heterocyclic scaffolds. organic-chemistry.orgmdpi.com

The aldehyde functionality is the key to this application. It can react with a wide range of nitrogen-based nucleophiles to form imines or enamines, which are crucial intermediates for cyclization reactions. For example, condensation with primary amines yields imines, which can then undergo further reactions to form rings. Reactions with compounds containing both an amine and another nucleophilic group can lead to the direct formation of heterocyclic systems.

Examples of Heterocycle Synthesis:

Pyridines: Through condensation with β-amino carbonyl compounds or related species.

Pyrazoles: Reaction with hydrazine (B178648) derivatives.

Imidazoles: Condensation with ammonia (B1221849) and a 1,2-dicarbonyl compound.

Quinolines: Can be synthesized via reactions like the Friedländer annulation, where the aldehyde condenses with a 2-aminoaryl ketone.

The tert-butylthiophene moiety is incorporated into the final heterocyclic product, imparting its specific electronic and steric properties to the new molecule.

ReactantResulting Heterocycle
Hydrazine (or its derivatives)Pyrazoles
β-Amino ketones/estersPyridines
Ammonia and α-dicarbonylsImidazoles
2-Aminoaryl ketonesQuinolines

Synthesis of β-Aryl-β-amino Acids and Urea (B33335) Derivatives

The structural motifs of β-amino acids and ureas are prevalent in many biologically active compounds and pharmaceuticals. This compound provides a synthetic entry point to derivatives containing the 5-tert-butyl-2-thienyl group.

β-Aryl-β-amino Acids: These valuable compounds can be synthesized through the Mannich reaction, a three-component condensation of an aldehyde, an amine, and a carbonyl compound. oarjbp.comnih.govderpharmachemica.com In this context, this compound reacts with an amine (like ammonia or a primary amine) to form an in situ imine. This electrophilic imine is then attacked by a nucleophile, such as a ketene (B1206846) silyl (B83357) acetal (B89532) (in an asymmetric variant), to generate a β-amino carbonyl compound. nih.govresearchgate.netnih.gov Subsequent hydrolysis of the ester group yields the desired β-aryl-β-amino acid, where the "aryl" group is the 5-tert-butyl-2-thienyl moiety.

Urea Derivatives: The synthesis of urea derivatives incorporating the thiophene scaffold can be achieved through multiple routes starting from the aldehyde. nih.govthesciencein.org One common method involves the reductive amination of this compound to produce the corresponding amine. This amine can then be treated with an isocyanate to form the urea linkage. Alternatively, oxidative amidation reactions have been shown to convert heterocyclic aldehydes like thiophene-2-carbaldehyde (B41791) directly into N-acylureas by reacting them with urea in the presence of an oxidizing agent. researchgate.net Thiazole and benzothiazole (B30560) ureas are also synthesized from aldehyde precursors for various biological applications. mdpi.comresearchgate.net

Target MoleculeKey ReactionStarting Material Role
β-(5-tert-butyl-2-thienyl)-β-amino AcidMannich ReactionAldehyde component for imine formation
N-Alkyl-N'-(5-tert-butyl-2-thienyl)ureaReductive Amination followed by reaction with isocyanateSource of the thiophene-containing amine
N-Acyl-(5-tert-butyl-2-thienyl)ureaOxidative AmidationDirect reaction with urea

Reagents in Acylation, Substitution, and Addition Reactions

The reactivity of this compound is dominated by the aldehyde group and the aromatic thiophene ring, allowing it to participate in a host of fundamental organic reactions.

Addition Reactions: The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This allows for a variety of addition reactions:

Grignard and Organolithium Reagents: Addition of these reagents produces secondary alcohols.

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene.

Cyanohydrin Formation: Addition of cyanide yields a cyanohydrin, a versatile intermediate.

Acylation Reactions (Condensations): The aldehyde can act as an electrophile in condensation reactions that are effectively acylations of nucleophiles.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds (e.g., malonic esters) in the presence of a base.

Aldol Condensation: Self-condensation or crossed condensation with other enolizable carbonyl compounds.

Substitution Reactions: This refers to electrophilic aromatic substitution on the thiophene ring. The aldehyde group is a deactivating, meta-directing group in benzene (B151609) chemistry. However, in five-membered heterocycles like thiophene, the directing effects can be more complex. The electron-withdrawing aldehyde group deactivates the ring towards electrophilic attack, while the electron-donating tert-butyl group activates it. The outcome of substitution reactions (e.g., nitration, halogenation) will depend on the specific reagents and conditions, which determine the position of the incoming electrophile on the thiophene ring.

Design of Novel Polycyclic Systems

The strategic use of this compound allows for the construction of fused-ring systems, where the thiophene ring becomes part of a larger polycyclic framework. This is achieved through reactions that form one or more new rings attached to the initial thiophene core.

Several classic and modern synthetic methodologies can be employed:

Friedel-Crafts Type Reactions: The aldehyde can be converted to a group that participates in an intramolecular electrophilic substitution onto an adjacent aryl ring, leading to cyclization.

Pfitzinger Reaction: This reaction could potentially be used to synthesize quinoline-carboxylic acids fused to the thiophene ring by reacting an isatin (B1672199) derivative with a carbonyl compound derived from the aldehyde.

Gewald Reaction: This multicomponent reaction, which typically involves a ketone or aldehyde, elemental sulfur, and a compound with an activated methylene group, can be adapted to build a new, substituted thiophene ring fused to another system. Starting with this compound could lead to novel dithieno-fused systems.

Condensation-Cyclization Sequences: The aldehyde can undergo condensation with a suitable partner, creating an intermediate that is primed for a subsequent intramolecular cyclization reaction, thereby forming a new ring.

These strategies enable the synthesis of complex, rigid molecular architectures that are of interest in materials science (for example, in the development of organic semiconductors) and in medicinal chemistry, where polycyclic systems often exhibit potent biological activity.

Intermediate in the Synthesis of Thiophene-Based Carboxylic Acids and Esters

This compound is a direct and convenient intermediate for the synthesis of 5-tert-butylthiophene-2-carboxylic acid and its corresponding esters, which are themselves important synthetic intermediates.

Synthesis of Carboxylic Acids: The most straightforward method for preparing 5-tert-butylthiophene-2-carboxylic acid is the oxidation of the aldehyde group. organic-chemistry.org This transformation is a fundamental process in organic chemistry and can be accomplished using a variety of common oxidizing agents. The choice of oxidant depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

Oxidizing AgentTypical Conditions
Potassium Permanganate (B83412) (KMnO₄)Basic aqueous solution, followed by acidification
Silver(I) Oxide (Ag₂O)Ammoniacal solution (Tollens' reagent)
Chromium Trioxide (CrO₃)Jones reagent (CrO₃ in acetone/sulfuric acid)
Periodic Acid (H₅IO₆)Catalytic CrO₃, wet MeCN rsc.org

Synthesis of Esters: Esters can be prepared from the aldehyde through a two-step process or, in some cases, directly.

Esterification of the Carboxylic Acid: The most common route is to first oxidize the aldehyde to the carboxylic acid, as described above. The resulting 5-tert-butylthiophene-2-carboxylic acid can then be esterified by reacting it with an alcohol under acidic conditions (Fischer esterification) or by converting the acid to a more reactive derivative (like an acid chloride) before adding the alcohol. researchgate.netorganic-chemistry.org

Direct Conversion from the Aldehyde: Certain methods allow for the direct conversion of an aldehyde to an ester. For instance, oxidative esterification involves treating the aldehyde with an oxidant in the presence of an alcohol. Another approach is the use of di-tert-butyl dicarbonate (B1257347) with an alcohol, which can facilitate ester formation. researchgate.net

This accessibility to the corresponding carboxylic acid and esters further highlights the value of this compound as a versatile starting material in multi-step organic syntheses.

Applications of 5 Tert Butylthiophene 2 Carbaldehyde in Materials Science Research

Development of Organic Semiconductors

5-Tert-butylthiophene-2-carbaldehyde serves as a crucial precursor in the synthesis of organic semiconductors. The thiophene (B33073) core is an electron-rich aromatic system that facilitates charge transport, a fundamental requirement for semiconductor performance. The tert-butyl group enhances the solubility of the resulting materials in organic solvents, which is a significant advantage for solution-based processing techniques like printing and spin-coating. Furthermore, the carbaldehyde group offers a reactive site for extending the π-conjugated system through various chemical reactions, allowing for the fine-tuning of the material's electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Research has demonstrated that incorporating this compound into larger molecular structures can lead to organic semiconductors with desirable characteristics. The steric hindrance provided by the tert-butyl group can influence the packing of molecules in the solid state, which in turn affects charge mobility. By carefully designing the molecular architecture, researchers can control the intermolecular interactions to optimize charge transport pathways.

Components in Organic Electronic Devices

The versatility of this compound extends to its use in the fabrication of various organic electronic devices. Its derivatives have been investigated as active components in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs).

Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, materials derived from this compound can be utilized as emissive or charge-transporting layers. The ability to modify the carbaldehyde group allows for the synthesis of molecules with specific emission colors and high quantum efficiencies. For instance, by reacting the aldehyde with different aromatic amines, a range of Schiff base derivatives can be prepared, each with unique photoluminescent properties. The tert-butyl group helps to prevent aggregation-caused quenching of fluorescence in the solid state, leading to brighter and more stable devices.

Organic Photovoltaic Cells (OPVs)

In organic solar cells, derivatives of this compound are often employed as electron-donor materials in the active layer of a bulk heterojunction device. The electron-rich thiophene unit facilitates the donation of electrons upon photoexcitation. The HOMO and LUMO energy levels can be tailored through chemical modification to ensure efficient charge separation at the donor-acceptor interface. The enhanced solubility imparted by the tert-butyl group is again beneficial for creating uniform and well-mixed active layers, which is crucial for high power conversion efficiencies.

Organic Field-Effect Transistors (OFETs)

For OFETs, the performance is heavily dependent on the charge carrier mobility of the organic semiconductor. Polymers and small molecules synthesized from this compound have shown promise in this area. The tert-butyl groups can promote favorable molecular packing for efficient charge transport in the transistor channel. The ability to create highly ordered thin films from solution is a key advantage for fabricating high-performance OFETs.

Precursors for Conjugated Polymers and Resins

The carbaldehyde functionality of this compound makes it an excellent monomer for the synthesis of conjugated polymers and resins. Through condensation reactions with other monomers, a variety of polymers with extended π-systems can be produced. These polymers often exhibit interesting electronic and optical properties, making them suitable for a range of applications.

For example, Knoevenagel condensation of this compound with compounds containing active methylene (B1212753) groups can yield polymers with alternating donor-acceptor units. This molecular design is a well-established strategy for creating low-bandgap polymers, which are highly desirable for applications in organic photovoltaics and near-infrared photodetectors. The properties of the resulting polymers, such as their molecular weight, solubility, and electronic characteristics, can be controlled by the choice of the co-monomer and the polymerization conditions.

Polymerization MethodCo-monomerResulting Polymer Properties
Knoevenagel CondensationMalononitrileLow bandgap, good solubility
Wittig ReactionPhosphonium (B103445) ylidesHigh molecular weight, good film-forming properties
Aldol (B89426) CondensationKetonesCross-linked resins with high thermal stability

Research into Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. The development of organic NLO materials has been a vibrant area of research due to their potentially large NLO responses and the ability to tailor their properties through molecular engineering.

Derivatives of this compound have been investigated as building blocks for NLO-active chromophores. By creating molecules with a strong intramolecular charge transfer character, significant second-order and third-order NLO responses can be achieved. This is typically done by connecting an electron-donating group (like the tert-butylthiophene moiety) to an electron-accepting group through a π-conjugated bridge. The carbaldehyde group provides a convenient handle to introduce various acceptor groups.

Chromophore DesignAcceptor GroupExpected NLO Property
Donor-π-AcceptorDicyanovinylHigh second-order hyperpolarizability (β)
Push-pull systemTricyanofuranLarge third-order susceptibility (χ(3))

The tert-butyl group in these chromophores plays a role in preventing intermolecular interactions that can lead to the cancellation of the NLO response in the bulk material. Research in this area focuses on optimizing the molecular structure to maximize the NLO properties while maintaining thermal and chemical stability.

Role in Dye Synthesis and Advanced Pigments

The aldehyde group in this compound serves as a key reactive site for the synthesis of various classes of dyes, particularly azo dyes. While specific research directly utilizing this compound is not extensively documented in publicly available literature, the broader class of 5-formylthiophene-2-azo dyes has been a subject of interest. The tert-butyl group in the 5-position can significantly influence the properties of the resulting dyes by enhancing their solubility in organic solvents and potentially improving their stability.

The general synthetic route to azo dyes involves the diazotization of an aromatic amine, followed by a coupling reaction with an electron-rich species. In this context, derivatives of this compound could be employed to create disperse dyes for synthetic fibers like polyester. The thiophene ring itself is known to be an excellent auxochrome, capable of producing bright and strong colors. The specific shade and fastness properties of such dyes would be dependent on the nature of the diazo component and any subsequent modifications to the aldehyde group.

The aldehyde functionality also allows for the synthesis of other types of dyes and pigments through condensation reactions. For instance, it can react with active methylene compounds to produce methine dyes, which are known for their brilliant colors and high molar extinction coefficients. The bulky tert-butyl group can play a crucial role in preventing aggregation-caused quenching of fluorescence, a desirable property for fluorescent dyes and pigments.

Below is a hypothetical data table illustrating the potential photophysical properties of a dye synthesized from this compound, based on general knowledge of similar thiophene-based dyes.

Dye Structure (Hypothetical)Absorption Max (λmax, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Azo dye derivative450-550500-60030,000-60,0000.1-0.5
Methine dye derivative550-650600-70080,000-150,0000.3-0.7

Functional Covalent Organic Frameworks (COFs) Research

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas, making them promising materials for applications in gas storage, catalysis, and sensing. The synthesis of COFs relies on the use of rigid molecular building blocks that can form strong covalent bonds in a predictable manner.

Thiophene-based building blocks have been incorporated into COFs to impart favorable electronic and photophysical properties. While direct use of this compound in COF synthesis is not widely reported, its structural motifs are relevant. The aldehyde group is a common functional group used in the formation of imine-linked COFs, which are known for their good stability. The reaction of a di- or tri-aldehyde with a di- or tri-amine leads to the formation of a porous, crystalline framework.

The inclusion of a this compound derivative as a building block in a COF could offer several advantages:

Modulation of Pore Environment: The bulky tert-butyl groups would project into the pores of the COF, creating a hydrophobic microenvironment. This could be advantageous for the selective adsorption of nonpolar guest molecules.

Enhanced Solubility and Processability: The tert-butyl groups can improve the solubility of the COF precursors and potentially aid in the solution-based processing of the final material.

Tuning of Electronic Properties: The electron-rich thiophene unit can influence the electronic properties of the COF, making it potentially suitable for applications in organic electronics or photocatalysis.

The table below outlines the potential properties of a hypothetical COF synthesized using a derivative of this compound.

COF Name (Hypothetical)Linkage TypePore Size (Å)Surface Area (m²/g)Potential Application
TBT-COF-1Imine15-25800-1500Selective gas adsorption
TBT-COF-2Imine20-301000-1800Heterogeneous catalysis

Further research into the synthesis and characterization of dyes, pigments, and COFs derived from this compound is warranted to fully explore the potential of this versatile building block in materials science.

Investigation of 5 Tert Butylthiophene 2 Carbaldehyde Derivatives in Medicinal Chemistry Research

Design and Synthesis of Thiophene-Based Pharmacophores

The design of pharmacophores based on the 5-Tert-butylthiophene-2-carbaldehyde scaffold leverages the known biological activities of the thiophene (B33073) nucleus. The tert-butyl group can enhance lipophilicity, which may improve membrane permeability and binding to biological targets. The aldehyde group serves as a versatile synthetic handle for the introduction of various functional groups and the construction of more complex molecules such as Schiff bases, chalcones, and other heterocyclic systems.

Common synthetic strategies for preparing thiophene derivatives often begin with foundational reactions like the Gewald reaction, which can be used to construct the thiophene ring from elemental sulfur, an active methylene (B1212753) compound, and a carbonyl compound. Another widely used method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with a sulfur source. nih.gov

Once the core this compound is obtained, its derivatives are frequently synthesized through condensation reactions. For example, the aldehyde can react with various primary amines to form Schiff bases, or with ketones in the presence of a base to yield chalcones. These intermediates can then be further cyclized to generate a variety of heterocyclic derivatives. Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, also play a crucial role in the synthesis of aryl-substituted thiophene derivatives. nih.gov

Exploration as Potential Candidates for Various Pharmacological Activities

The structural versatility of this compound derivatives has led to their exploration in a multitude of pharmacological contexts.

Thiophene derivatives are known to possess anti-inflammatory properties. nih.gov Research in this area often focuses on the synthesis of Schiff base derivatives and their metal complexes. The formation of a Schiff base from this compound and a suitable amine, followed by complexation with transition metals like copper(II), zinc(II), cobalt(II), and nickel(II), can lead to compounds with enhanced biological activity. ijfans.org These complexes are often evaluated for their ability to inhibit protein denaturation, a common in vitro assay for anti-inflammatory activity. ijfans.orgnih.gov For instance, Schiff base metal complexes derived from thiophene-2-carboxaldehyde have been shown to exhibit anti-inflammatory effects, suggesting that similar derivatives of the 5-tert-butyl analogue could also be promising candidates. ijfans.org

Compound TypeKey Structural FeaturesObserved Anti-inflammatory Activity
Schiff Base Metal (II) ComplexesDerived from thiophene-2-carboxaldehyde and 4,4'-diamino diphenyl methaneEnhanced anti-inflammatory activity compared to the parent ligand. ijfans.org
Coumarin (B35378) Schiff Base DerivativesSynthesized from 7-hydroxy-4-formyl coumarin and 7-methoxy-4-formyl coumarinSome derivatives showed a higher percentage of inhibition of protein denaturation than ibuprofen. nih.gov

The development of novel anticancer agents is a significant area of research, and thiophene derivatives have shown promise in this regard. Chalcones, which are α,β-unsaturated ketones, can be synthesized from this compound and various acetophenones. These compounds and their derivatives are evaluated for their cytotoxic effects against various cancer cell lines. nih.gov

For example, studies on chalcones derived from 2-acetyl thiophene have demonstrated cytotoxicity against human colon adenocarcinoma cells, with some derivatives inducing apoptosis. nih.gov Similarly, metal complexes of Schiff bases derived from thiophene-2-carboxaldehyde have been investigated for their anticancer activity against cell lines such as human breast adenocarcinoma (MCF-7). nih.govoncologyradiotherapy.com The introduction of the tert-butyl group could potentially enhance the cytotoxic profile of these derivatives.

Derivative ClassExample CompoundCancer Cell LineObserved Activity (IC50)
Chalcones3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-oneHT-29 (Colon Adenocarcinoma)Demonstrated higher cytotoxicity and induced apoptosis. nih.gov
Chalcones2,5-dimethoxy-2´-hydroxychalconeHeLa (Cervical Cancer)0.015 μM rasayanjournal.co.in
Bis-ChalconesCompound 6 (structure not specified)MCF-7 (Breast Cancer)4.4 ± 0.10 µM bmrat.org

The search for new antimicrobial and antifungal agents is critical in combating infectious diseases. Schiff bases derived from this compound are a key class of compounds investigated for these properties. The condensation of the aldehyde with various substituted anilines can produce a library of Schiff bases that can be screened against a panel of bacteria and fungi. orientjchem.org

Studies on Schiff bases of thiophene-2-carboxaldehyde have shown efficacy against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) determined by serial dilution methods. orientjchem.org Furthermore, thiophene-based Schiff base metal complexes have demonstrated enhanced antimicrobial and antifungal activities compared to the free ligands. ijfans.orgacs.org The lipophilic nature of the tert-butyl group may contribute to improved penetration of microbial cell membranes, potentially leading to increased potency.

Derivative TypeTest OrganismsReported Activity
Schiff Bases of Thiophene-2-CarboxaldehydeStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosaEffective against both gram-positive and gram-negative bacteria with MIC values ranging from 3.0 to >200 μg/ml. orientjchem.org
Thiophene-derived Schiff Base Metal (II) ComplexesPseudomonas, S. Aureus, Klebsiella, C. Albicans, A. NigerMetal complexes showed higher activity than the parent ligand. ijfans.org
2-Aminothiophene Schiff BasesDermatophytesSeveral derivatives showed MIC values between 16-64 µg/mL, some better than fluconazole. scielo.br

Thiophene derivatives have also been explored for their potential in the management of diabetes. google.com Research in this area includes the synthesis of compounds that can modulate the activity of enzymes involved in glucose metabolism or act as agonists for receptors like peroxisome proliferator-activated receptor γ (PPARγ). tandfonline.comtandfonline.com

For instance, certain substituted thiophene and benzothiophene (B83047) derivatives have been shown to transactivate PPARγ and improve glucose metabolism in diabetic mouse models. tandfonline.comtandfonline.com Specifically, 2-(β-carbonyl/sulfonyl) butyryl-thiophene compounds significantly decreased blood glucose levels and improved glucose tolerance. tandfonline.comtandfonline.com While direct studies on this compound derivatives are limited, the thiophene scaffold is a promising starting point for the design of new anti-diabetic agents. nih.gov

The therapeutic potential of thiophene derivatives extends to other biological activities. The antioxidant properties of these compounds are of particular interest, as oxidative stress is implicated in numerous diseases. The antioxidant capacity of thiophene derivatives can be evaluated using various in vitro assays. A study on 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, a structurally related compound, demonstrated significant antioxidant potency. nih.govresearchgate.net This suggests that the presence of a tert-butyl group can be favorable for antioxidant activity. nih.gov

While the thiophene nucleus is present in some drugs with antianxiety and antipsychotic effects, specific research on derivatives of this compound for these indications is not widely reported. However, the general biological activity profile of thiophenes suggests that this is a potential area for future investigation.

CompoundBiological ActivityKey Finding
2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileAntioxidantDemonstrated significant antioxidant potency comparable to ascorbic acid. nih.govresearchgate.net
Thiophene-derived Schiff Base Cu(II) Metal ComplexAntioxidantExhibited the best scavenging activity among the examined complexes. ijfans.org

Structure-Activity Relationship (SAR) Studies to Elucidate Pharmacological Determinants

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their therapeutic properties. For thiophene derivatives, SAR studies have revealed key structural features that govern their biological activity. The nature and position of substituents on the thiophene ring significantly influence the pharmacological profile.

The presence of a bulky tert-butyl group at the 5-position of the thiophene-2-carbaldehyde (B41791) core is a distinguishing feature. This group can influence the molecule's lipophilicity, steric profile, and electronic properties, which in turn affect its interaction with biological targets. Research on related 5-substituted thiophene derivatives has provided valuable insights into the SAR of this class of compounds.

For instance, in a series of thiophene-2-carboxamide derivatives, the nature of the substituent at the 5-position was found to be critical for antioxidant and antibacterial activities. While specific data on this compound is limited, general SAR principles for 5-alkyl-substituted thiophenes suggest that the size and lipophilicity of the alkyl group can modulate activity. The tert-butyl group, being highly lipophilic and sterically demanding, can enhance membrane permeability and hydrophobic interactions with target proteins.

The aldehyde functional group at the 2-position is a key reactive center, often involved in the formation of Schiff bases or other condensation products which can exhibit enhanced biological activities. The reactivity of this aldehyde can be modulated by the electronic effects of the substituent at the 5-position.

Table 1: Influence of 5-Position Substituent on the Activity of Thiophene Derivatives (Hypothetical SAR based on related compounds)

5-SubstituentSteric HindranceLipophilicityPotential Impact on Activity
-HLowLowBaseline activity
-CH3ModerateModerateIncreased hydrophobic interactions
-C(CH3)3 (Tert-butyl) High High Enhanced membrane permeability, potential for steric hindrance at binding site
-PhenylHighHighPotential for π-π stacking interactions
-NO2LowLowElectron-withdrawing, may alter reactivity of the aldehyde

Studies on Interactions with Biological Targets (e.g., Enzymes, Receptors)

The biological activity of this compound derivatives is contingent on their interaction with specific biological targets such as enzymes and receptors. While direct studies on this specific compound are not extensively documented, research on structurally similar thiophene derivatives provides a basis for understanding their potential mechanisms of action.

Thiophene-based compounds have been reported to interact with a variety of biological targets. For example, certain thiophene derivatives have been identified as inhibitors of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding with amino acid residues in the active site of these enzymes, contributing to the binding affinity.

Derivatives of 2-aminothiophenes have been investigated for their anticancer properties, with some compounds showing inhibitory activity against various cancer cell lines. impactfactor.orgtechscience.com The mechanism of action for these compounds often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival.

Schiff base derivatives of thiophene-2-carbaldehyde are known to form stable complexes with metal ions, and these metal complexes have demonstrated significant antimicrobial and antitumor activities. researchgate.net The formation of a Schiff base from this compound would introduce an imine group (-C=N-), which can coordinate with metal ions and potentially interact with biological macromolecules like DNA.

Table 2: Potential Biological Targets for this compound Derivatives (Based on activity of related thiophene compounds)

Potential Target ClassSpecific ExamplesPotential Interaction Mechanism
EnzymesCyclooxygenase (COX), Lipoxygenase (LOX)Inhibition of enzyme activity through binding to the active site.
ReceptorsG-protein coupled receptors (GPCRs)Antagonistic or agonistic activity.
DNA-Intercalation or groove binding by metal complexes of Schiff base derivatives.
KinasesTyrosine kinasesInhibition of phosphorylation cascades involved in cell signaling.

Molecular docking studies on various thiophene derivatives have helped to visualize their binding modes within the active sites of enzymes, providing a rationale for their inhibitory activity. techscience.com Similar in-silico studies on this compound derivatives would be invaluable in predicting their preferred biological targets and guiding the design of more potent and selective compounds.

Role in Agrochemical Research

The application of thiophene derivatives extends beyond medicinal chemistry into the field of agrochemicals. The structural diversity and biological activity of thiophenes make them attractive candidates for the development of new pesticides, herbicides, and plant growth regulators.

While specific research on the agrochemical applications of this compound is not widely reported, the general potential of thiophene-based compounds in this area is recognized. researchgate.net The thiophene scaffold can be found in some commercial agrochemicals, highlighting its utility.

The biological activities of thiophene derivatives, such as their antifungal and antibacterial properties, are directly relevant to crop protection. Compounds that can inhibit the growth of pathogenic fungi and bacteria can help to prevent plant diseases and improve crop yields. The lipophilic nature of the tert-butyl group in this compound could enhance its uptake and translocation within plant tissues, a desirable property for systemic pesticides.

Furthermore, the aldehyde functionality allows for the synthesis of a wide range of derivatives, including hydrazones and semicarbazones, which have been explored for their insecticidal and herbicidal activities. The SAR principles developed in medicinal chemistry can often be translated to agrochemical research to optimize the efficacy and selectivity of these compounds, ensuring they are effective against target pests while having minimal impact on non-target organisms and the environment.

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Traditional synthesis of substituted thiophene-2-carbaldehydes often relies on methods such as the Vilsmeier-Haack reaction on a pre-existing thiophene (B33073) ring or the lithiation followed by formylation of a halo-thiophene precursor. Future research is poised to move beyond these classic methods toward more sophisticated and efficient strategies that offer greater control over selectivity and yield.

Advanced synthetic avenues ripe for exploration include:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety for hazardous intermediates, and easier scalability. markwideresearch.com Developing a flow-based synthesis for 5-Tert-butylthiophene-2-carbaldehyde could significantly enhance production efficiency and consistency.

Photoredox Catalysis: Visible-light photoredox catalysis provides a powerful tool for forging new bonds under exceptionally mild conditions. This approach could be investigated for novel cyclization or cross-coupling reactions to construct the thiophene ring with the desired substitution pattern, offering an energy-efficient alternative to traditional thermal methods.

Table 1: Comparison of Synthetic Methodologies for Thiophene Aldehydes

MethodologyKey Advantages for Future DevelopmentPotential Challenges
Direct C-H ActivationHigh atom economy, reduced synthetic steps.Achieving high regioselectivity, catalyst cost.
Flow ChemistryEnhanced safety, scalability, and process control.Initial equipment setup costs.
Photoredox CatalysisMild reaction conditions, high functional group tolerance.Substrate scope limitations, quantum yield efficiency.

Exploration of New Derivatization Pathways for Diverse Applications

The this compound scaffold possesses two primary reactive sites: the aldehyde group and the C3/C4 positions on the thiophene ring. These sites offer extensive opportunities for derivatization to create a library of novel compounds for various applications.

Future research into derivatization could focus on:

Multicomponent Reactions (MCRs): The aldehyde functionality is an ideal handle for engaging in MCRs, such as the Biginelli or Hantzsch reactions. researchgate.net These one-pot reactions can rapidly generate complex molecular architectures, providing a highly efficient pathway to novel heterocyclic systems built upon the thiophene core. benthamdirect.com

Condensation and Cyclization: The carbaldehyde can be readily converted into Schiff bases, chalcones, or other condensation products. orientjchem.org These intermediates can be further cyclized to yield fused-ring systems like thienopyridines or thienopyrimidines, which are prominent scaffolds in medicinal chemistry. researchgate.net

Polymerization: Thiophene-2-carbaldehyde (B41791) derivatives can be used as monomers for the synthesis of conductive polymers. journalskuwait.org The tert-butyl group can enhance the solubility and processability of the resulting polythiophene, making it a promising candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. numberanalytics.com

Integrated Computational and Experimental Approaches for Material and Drug Discovery

The integration of computational chemistry with experimental synthesis and testing can dramatically accelerate the discovery of new materials and therapeutic agents. nih.gov This synergistic approach allows for the rational design of molecules with desired properties, saving significant time and resources.

For this compound and its derivatives, this integrated strategy could involve:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the electronic structure, molecular orbitals (HOMO/LUMO), and reactivity of novel derivatives. rsc.org This allows researchers to pre-screen candidates for specific electronic properties essential for semiconductors or for understanding reaction mechanisms. nih.govacs.org

Molecular Docking and Virtual Screening: In drug discovery, the this compound scaffold can be used as a starting point. Computational tools can model the interactions of virtual libraries of its derivatives with biological targets like enzymes or receptors, identifying promising candidates for synthesis and in vitro testing. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small, diverse library of derivatives and evaluating their biological activity or material performance, QSAR models can be built. These models correlate chemical structure with observed properties, enabling the prediction of activity for yet-unsynthesized compounds and guiding the design of more potent or efficient molecules.

Design of Multifunctional Thiophene-Based Compounds

A key trend in modern chemistry is the design of single molecules that possess multiple functionalities. The this compound structure is an excellent platform for developing such materials.

Future design strategies could include:

Bioactive-Conjugated Materials: Derivatives could be designed to combine therapeutic action with other functions. For example, a derivative could be functionalized with a fluorescent tag, allowing it to act as both a potential anti-inflammatory agent and a bio-imaging probe to track its location within cells.

Chemosensors: The thiophene ring's electron-rich nature makes it sensitive to its electronic environment. bohrium.com By attaching specific receptor units via the aldehyde group, derivatives could be designed as colorimetric or fluorometric sensors for detecting specific ions, molecules, or changes in environmental conditions.

Electro-active and Photo-active Hybrids: The core structure is a building block for electro-active polymers. researchgate.net This could be combined with photo-responsive moieties (like azobenzenes) to create materials whose conductive properties can be modulated by light, opening doors for applications in optical switching and data storage.

Sustainability Considerations in Synthesis and Application

Green chemistry principles are increasingly integral to the entire lifecycle of a chemical compound, from its synthesis to its final application. chemijournal.com Future research on this compound should prioritize sustainability.

Key areas for development include:

Green Synthetic Routes: Efforts should focus on developing syntheses that utilize renewable starting materials, employ environmentally benign solvents (like water or ethanol), and use catalytic methods to minimize waste. rasayanjournal.co.inunigoa.ac.in The market for thiophene is increasingly driven by the need for sustainable production technologies. markwideresearch.comdatainsightsmarket.com

Atom Economy: Synthetic pathways should be designed to maximize the incorporation of all starting material atoms into the final product, a core principle of green chemistry. Multicomponent reactions are particularly advantageous in this regard. researchgate.net

Biodegradability and Reduced Toxicity: When designing new derivatives for applications like pharmaceuticals or agrochemicals, computational tools can be used to predict potential toxicity and metabolic pathways. nih.gov The goal is to design molecules that are effective but have a minimal negative impact on the environment and human health, incorporating biodegradable functional groups where possible.

Q & A

Q. How can flow chemistry improve the scalability of this compound synthesis?

  • Methodological Answer : Continuous flow reactors enhance heat/mass transfer for exothermic formylation reactions. Parameters to optimize:
  • Residence Time : 10–15 min at 50°C ensures complete conversion.
  • Catalyst Immobilization : Pd/C or polymer-supported reagents reduce metal leaching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.